Physicochemical Profiling of Bis(4-chlorophenyl)-1,2,4-triazole-3-thiol Derivatives
Physicochemical Profiling of Bis(4-chlorophenyl)-1,2,4-triazole-3-thiol Derivatives
Executive Summary
The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, renowned for its versatility in antifungal, antibacterial, and anti-inflammatory applications. Among these, the bis(4-chlorophenyl) derivatives—specifically 4,5-bis(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its tautomers—occupy a critical chemical space. The dual chlorophenyl substitution provides significant lipophilicity (
This guide provides a rigorous technical analysis of the physicochemical properties, synthetic pathways, and ADMET profiles of these derivatives. It moves beyond basic characterization to explore the causal relationships between molecular architecture and biological performance.
Molecular Architecture & Tautomerism
The defining physicochemical feature of this scaffold is the thione-thiol tautomerism . Understanding this equilibrium is non-negotiable for accurate docking studies and solubility predictions.
The Thione-Thiol Equilibrium
While often drawn as a thiol (-SH), Density Functional Theory (DFT) studies (B3LYP/6-31G*) consistently demonstrate that the thione (=S) form is the predominant species in the gas phase and in polar aprotic solvents (DMSO, DMF).
-
Thione Form (A): Dominated by the N-H...S interaction; generally more stable by ~12-15 kcal/mol in the gas phase.
-
Thiol Form (B): Stabilized in specific protein binding pockets or via S-alkylation.
-
Implication: In solution NMR (
), the proton typically appears as a downfield singlet ( 13.5–14.0 ppm) corresponding to the NH of the thione, rather than the SH.
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium and kinetic trapping via S-alkylation. The thione form is thermodynamically preferred unless trapped chemically.
Synthetic Protocol & Structural Confirmation
The synthesis of 4,5-bis(4-chlorophenyl)-1,2,4-triazole-3-thiol requires a self-validating protocol to ensure ring closure and purity.
Validated Synthetic Workflow
Reaction Type: Base-catalyzed intramolecular cyclization.[1]
-
Precursor Formation: React 4-chlorobenzohydrazide with 4-chlorophenyl isothiocyanate in ethanol under reflux (4–6 hours).
-
Intermediate Isolation: The resulting thiosemicarbazide precipitates upon cooling.
-
Cyclization (Critical Step):
-
Reflux the thiosemicarbazide in 2N NaOH (aq) for 4 hours.
-
Mechanism:[1] Base-mediated nucleophilic attack of the hydrazide nitrogen onto the thiocarbonyl carbon.
-
-
Work-up: Acidification with HCl (to pH 2–3) precipitates the triazole.
Synthesis Pathway Diagram
Figure 2: Synthetic route for the bis(4-chlorophenyl) scaffold. The alkaline cyclization is the rate-determining step.
Structural Validation Markers
To ensure the product is the triazole and not the open-chain thiosemicarbazide, verify these spectral signatures:
| Technique | Parameter | Diagnostic Signal | Interpretation |
| IR | ~2550–2600 cm | Weak band; often obscured. | |
| IR | 1600–1620 cm | Confirms triazole ring closure. | |
| 1H NMR | 13.8–14.2 ppm (s) | Deshielded proton indicates thione form in DMSO. | |
| 1H NMR | 7.4–8.0 ppm (m) | Characteristic AA'BB' systems for 4-Cl-phenyl.[2] |
Physicochemical Profiling
The introduction of two 4-chlorophenyl rings drastically alters the physicochemical landscape compared to the unsubstituted triazole.
Solubility and Lipophilicity Data
The "Bis-Chloro Effect" results in high lipophilicity, which aids membrane permeability but challenges aqueous solubility.
| Property | Value (Approx.) | Note |
| Molecular Weight | ~322.2 g/mol | Within Rule of 5 (<500). |
| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity due to di-halogenation. |
| TPSA | ~45–55 Å | Good intestinal absorption prediction (<140 Å |
| pKa (Thiol) | 6.5 – 7.2 | Acidic due to resonance stabilization of the anion. |
| Solubility (Water) | < 0.01 mg/mL | Practically insoluble.[1] |
| Solubility (DMSO) | > 20 mg/mL | Excellent organic solubility. |
Electronic Properties (HOMO-LUMO)
DFT calculations (B3LYP/6-311G**) reveal the reactivity profile:
-
HOMO: Localized on the sulfur atom and the triazole ring (Nucleophilic center).
-
LUMO: Delocalized over the chlorophenyl rings (Electrophilic susceptibility).
-
Gap (
): ~3.8–4.0 eV, indicating moderate chemical stability but high reactivity toward soft electrophiles (e.g., alkyl halides).
ADMET Prediction & Drug-Likeness[1][3][4]
For drug development professionals, the ADMET profile dictates the " go/no-go " decision.
Lipinski & Veber Compliance
-
H-Bond Donors: 1 (NH)
Compliant ( ). -
H-Bond Acceptors: 2 (N)
Compliant ( ). -
Rotatable Bonds: 2 (Ar-Triazole bonds)
Rigid scaffold (Good for binding specificity). -
Violation: 0 violations of Rule of 5.
Pharmacokinetic Implications
The high LogP (>3.5) suggests:
-
High Protein Binding: Likely >90% bound to plasma proteins (HSA).
-
Metabolism: The chlorophenyl groups block para-hydroxylation (CYP450 metabolism), potentially extending half-life (
). -
BBB Penetration: Moderate to High probability of crossing the Blood-Brain Barrier.
ADMET Workflow Diagram
Figure 3: ADMET trajectory. High lipophilicity drives absorption but increases risk of CYP inhibition.
References
-
Rezaei, Z. et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling. Link
-
Gotsulya, A. et al. (2023). Synthesis and Properties of S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives. Journal of the Faculty of Pharmacy of Ankara University.[1] Link
-
Kopru, S. et al. (2012). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.[1][3][4][5][6][7][8][9][10] Link
-
Al-Soud, Y.A. et al. (2022). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results.[11] Link
-
BenchChem Protocols. Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives.Link
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